N-cyclopropyl-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide
Description
N-cyclopropyl-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide: is a synthetic organic compound that belongs to the class of oxadiazoles Oxadiazoles are five-membered heterocyclic compounds containing an oxygen and two nitrogen atoms
Properties
Molecular Formula |
C19H17N3O3 |
|---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
N-cyclopropyl-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide |
InChI |
InChI=1S/C19H17N3O3/c23-17(20-15-8-9-15)12-24-16-10-6-14(7-11-16)19-21-18(22-25-19)13-4-2-1-3-5-13/h1-7,10-11,15H,8-9,12H2,(H,20,23) |
InChI Key |
APKRYBSWIIRMJK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC(=O)COC2=CC=C(C=C2)C3=NC(=NO3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized via the reaction of amidoximes with carboxylic acids or their derivatives, such as acyl chlorides, esters, or aldehydes, in the presence of a base like NaOH in DMSO at ambient temperature.
Final Assembly: The final step involves the coupling of the oxadiazole derivative with cyclopropylamine and acetic acid derivatives under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can target the oxadiazole ring, potentially leading to ring opening and formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the phenyl ring, where halogen atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed under basic conditions.
Major Products
Oxidation: Phenolic derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-cyclopropyl-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, this compound is studied for its potential as a pharmacophore. Oxadiazoles are known for their antimicrobial, antiviral, and anticancer properties . This compound could be a candidate for drug development targeting specific enzymes or receptors.
Medicine
In medicine, the compound’s potential therapeutic applications are being explored. Oxadiazole derivatives have shown promise in treating diseases such as cancer, bacterial infections, and inflammatory conditions .
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of N-cyclopropyl-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole: A basic oxadiazole structure with similar reactivity.
1,3,4-Oxadiazole: Another oxadiazole isomer with different electronic properties.
Benzoxazole: A similar heterocyclic compound with an oxygen and nitrogen atom in a six-membered ring.
Uniqueness
N-cyclopropyl-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide is unique due to the presence of the cyclopropyl group, which imparts additional steric hindrance and electronic effects. This can influence its reactivity and interaction with biological targets, making it a valuable compound for further research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
